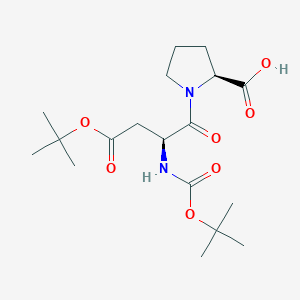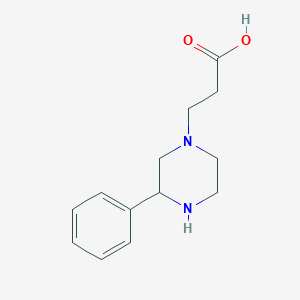![molecular formula C16H13N3O5S B14175866 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- CAS No. 918538-32-6](/img/structure/B14175866.png)
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- is a compound belonging to the thiazolidinone class, which is known for its diverse biological activities. Thiazolidinones are heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. The presence of nitrophenyl groups in this compound enhances its potential for various chemical reactions and biological activities.
准备方法
The synthesis of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
化学反应分析
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- involves its interaction with molecular targets such as tubulin and DNA. The compound inhibits tubulin polymerization, which disrupts the microtubule network essential for cell division, leading to cell cycle arrest and apoptosis . Additionally, it can bind to DNA, interfering with DNA replication and transcription processes.
相似化合物的比较
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- can be compared with other thiazolidinone derivatives, such as:
4-Thiazolidinone–umbelliferone hybrids: These compounds also exhibit potent cytotoxic activities against cancer cell lines.
2-Imino-4-thiazolidinone derivatives: These compounds have been studied for their anti-inflammatory and TNF-α inhibitory activities.
4-Thiazolidinone derivatives as dihydroorotate dehydrogenase inhibitors: These compounds show inhibitory activity against human dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.
The uniqueness of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- lies in its specific nitrophenyl substitutions, which enhance its chemical reactivity and biological activities.
属性
CAS 编号 |
918538-32-6 |
|---|---|
分子式 |
C16H13N3O5S |
分子量 |
359.4 g/mol |
IUPAC 名称 |
2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3O5S/c20-15-10-25-16(12-6-2-4-8-14(12)19(23)24)17(15)9-11-5-1-3-7-13(11)18(21)22/h1-8,16H,9-10H2 |
InChI 键 |
MQDOTYQWKDKEAW-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



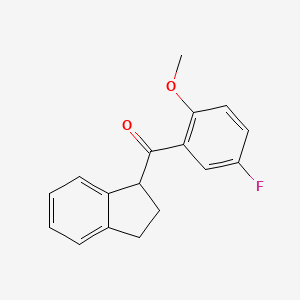

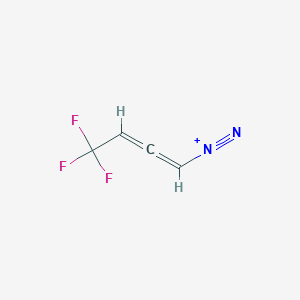
![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)

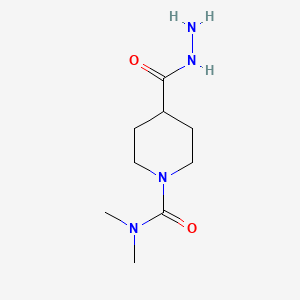
![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)
